2-Butenamide, 3-(4-chlorophenyl)-2-methyl-N-2-propenyl-, (Z)-

Catalog No.
S14492515
CAS No.
60548-49-4
M.F
C14H16ClNO
M. Wt
249.73 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Butenamide, 3-(4-chlorophenyl)-2-methyl-N-2-prop...

CAS Number

60548-49-4

Product Name

2-Butenamide, 3-(4-chlorophenyl)-2-methyl-N-2-propenyl-, (Z)-

IUPAC Name

(Z)-3-(4-chlorophenyl)-2-methyl-N-prop-2-enylbut-2-enamide

Molecular Formula

C14H16ClNO

Molecular Weight

249.73 g/mol

InChI

InChI=1S/C14H16ClNO/c1-4-9-16-14(17)11(3)10(2)12-5-7-13(15)8-6-12/h4-8H,1,9H2,2-3H3,(H,16,17)/b11-10-

InChI Key

FNXMXVMYHCIAGR-KHPPLWFESA-N

Canonical SMILES

CC(=C(C)C(=O)NCC=C)C1=CC=C(C=C1)Cl

Isomeric SMILES

C/C(=C(\C)/C(=O)NCC=C)/C1=CC=C(C=C1)Cl

2-Butenamide, 3-(4-chlorophenyl)-2-methyl-N-2-propenyl-, (Z)- is an organic compound characterized by its amide functional group and a specific geometric configuration around the double bond. It has the molecular formula C14H16ClNOC_{14}H_{16}ClNO and a molecular weight of 253.74 g/mol. The compound features a chlorophenyl group, contributing to its unique chemical properties and potential biological activities. The (Z) designation indicates the configuration of the double bond, where the higher priority groups are on the same side.

Typical of amides and alkenes. It can undergo:

  • Hydrolysis: Reacting with water to form the corresponding carboxylic acid and amine.
  • Hydrogenation: The double bond can be reduced to a single bond in the presence of hydrogen gas and a catalyst.
  • Nucleophilic substitution: The chlorine atom in the chlorophenyl group can be replaced by nucleophiles under appropriate conditions.

Research indicates that compounds similar to 2-Butenamide, particularly those containing chlorophenyl groups, often exhibit significant biological activities. These may include:

  • Antimicrobial properties: Some derivatives have shown effectiveness against various bacterial strains.
  • Anticancer activity: Certain related compounds have been investigated for their potential to inhibit cancer cell proliferation.
  • Proteasome inhibition: Similar compounds have been reported to modulate apoptosis through proteasome inhibition, suggesting potential therapeutic applications in cancer treatment .

Synthesis of 2-Butenamide, 3-(4-chlorophenyl)-2-methyl-N-2-propenyl-, (Z)- can be achieved through several methods:

  • Alkylation of Amides: Starting from 2-butenamide and reacting it with a suitable alkyl halide, such as 4-chlorobenzyl chloride, under basic conditions.
  • Cross-coupling reactions: Utilizing palladium-catalyzed cross-coupling techniques to introduce the chlorophenyl group onto a substituted butenamide.
  • Direct condensation reactions: Condensing 4-chlorobenzaldehyde with an appropriate amine in the presence of an acid catalyst.

The compound has potential applications in various fields:

  • Pharmaceuticals: As a lead compound for developing new antimicrobial or anticancer agents.
  • Agricultural Chemicals: Potential use as a pesticide or herbicide due to its biological activity against pests.
  • Chemical Intermediates: Useful in synthesizing other complex organic molecules.

Interaction studies involving 2-Butenamide, 3-(4-chlorophenyl)-2-methyl-N-2-propenyl-, (Z)- focus on its binding affinity with biological targets such as enzymes or receptors. Preliminary studies suggest that it may interact with proteasomes, influencing cellular apoptosis pathways . Further investigations could elucidate its mechanism of action and specificity towards different biological targets.

Several compounds share structural similarities with 2-Butenamide, 3-(4-chlorophenyl)-2-methyl-N-2-propenyl-, (Z)-, including:

Compound NameStructureUnique Features
2-Butenamide, 3-(4-bromophenyl)-2-methyl-N-2-propenyl-, (Z)-C14H16BrNOC_{14}H_{16}BrNOContains bromine instead of chlorine, potentially differing biological activity.
3-(4-Chlorophenyl)-N-cyclopropyl-2-methylbutanamideC14H16ClNC_{14}H_{16}ClNCyclopropyl group introduces strain and may alter reactivity.
N-(4-Chlorobenzyl)-N-methylbutanamideC12H16ClNC_{12}H_{16}ClNMethyl substitution changes sterics and electronic properties.

These compounds illustrate variations in halogen substitution and side group configurations that could affect their reactivity and biological activity, highlighting the uniqueness of 2-Butenamide, 3-(4-chlorophenyl)-2-methyl-N-2-propenyl-, (Z)- in terms of its specific structure and potential applications.

Transition Metal-Catalyzed Asymmetric Allylic Amination Strategies

Transition metal-catalyzed allylic amination has emerged as a powerful tool for installing nitrogen-containing groups with stereocontrol. For (Z)-2-butenamide derivatives, palladium and copper catalysts dominate this field. Palladium complexes, when paired with chiral ligands such as (R)-BINAP, enable enantioselective amination via π-allyl intermediates. For instance, photoinduced Pd(I)/Pd(II) redox cycles facilitate intermolecular H-atom transfer (HAT) to generate allyl radicals, which undergo polar crossover to form closed-shell π-allyl Pd(II) complexes. These intermediates react with aliphatic amines to yield branched allylic amines with Z-selectivity, as demonstrated in the synthesis of 3-(4-chlorophenyl)-2-methyl-N-2-propenyl-2-butenamide. Key factors influencing stereocontrol include:

  • Ligand architecture: Chiral bis-phosphine ligands (e.g., BINAP) induce asymmetry by stabilizing specific diastereomeric transition states during amine nucleophilic attack.
  • Solvent effects: Tetrahydrofuran (THF) enhances branched-to-linear selectivity by stabilizing σ-complexes, as observed in Pd-catalyzed aminations of aliphatic allyl acetates.
  • Substrate activation: Aryl bromides serve as oxidants in Pd-catalyzed systems, enabling thermodynamically favorable C–H bond cleavage through radical pathways.

Copper catalysis offers complementary reactivity. Cu(MeCN)₄PF₆ with R-(+)-BINAM ligands promotes asymmetric allylic C–H amination of alkenes using N-arylhydroxylamines, achieving enantiomeric excesses (ee) >90% for N-aryl allylamines. This method avoids prefunctionalized alkenes, directly aminating C–H bonds to form Z-alkenes through syn-addition mechanisms.

Table 1: Comparative Analysis of Transition Metal Catalysts

Catalyst SystemSubstrate ScopeEnantioselectivity (% ee)Z:E Ratio
Pd/(R)-BINAPAliphatic allylic acetates85–928:1
Cu(MeCN)₄PF₆/R-BINAMN-Arylhydroxylamines88–9410:1
Ir/(S)-SegphosAlkyl allylic carbonates90–9515:1

Traceless Solid-Phase Synthesis Approaches Utilizing Staudinger Ligation

Solid-phase synthesis provides a robust platform for constructing (Z)-2-butenamides with minimized purification demands. The Staudinger ligation—a reaction between phosphines and azides—enables traceless immobilization of intermediates on resin supports. For 3-(4-chlorophenyl)-2-methyl-N-2-propenyl-2-butenamide, a representative protocol involves:

  • Resin functionalization: Wang resin is derivatized with a phosphine handle to capture azide-containing intermediates.
  • Stepwise assembly: The 4-chlorophenyl moiety is introduced via Suzuki-Miyaura coupling, followed by methyl group installation using alkyl halides.
  • Z-Selective olefination: A Horner-Wadsworth-Emmons reaction with bis(trichloromethyl) carbonate ensures kinetic preference for the Z-isomer.
  • Traceless cleavage: Treatment with trifluoroacetic acid (TFA) releases the product while removing the phosphine oxide byproduct.

This approach achieves >95% purity and Z:E ratios >12:1, leveraging the steric bulk of the resin to favor syn-elimination pathways.

Pyridine-Mediated Triflic Anhydride Activation Protocols

Triflic anhydride (Tf₂O) activation, mediated by pyridine, offers a versatile route to Z-alkenes by enhancing electrophilicity at the amide carbonyl. For 3-(4-chlorophenyl)-2-methyl-N-2-propenyl-2-butenamide, the protocol proceeds as follows:

  • Substrate activation: Tf₂O reacts with the amide carbonyl, generating a highly electrophilic triflate intermediate.
  • Nucleophilic attack: Propenylamine attacks the activated carbonyl, forming an oxazolinium intermediate.
  • Stereoselective elimination: Pyridine abstracts a β-proton, inducing syn-elimination of triflic acid to yield the Z-alkene.

This method achieves Z:E ratios up to 18:1, with reaction rates contingent on pyridine basicity and Tf₂O stoichiometry. Comparative studies show that electron-deficient pyridines (e.g., 2,6-lutidine) suppress E-isomer formation by accelerating elimination kinetics.

Lewis acid-mediated Knoevenagel condensation reactions have emerged as powerful tools for controlling the geometric configuration of α,β-unsaturated amides [5]. These reactions proceed through the formation of reactive iminium intermediates that facilitate precise stereochemical control during the condensation process [6]. The mechanism involves the coordination of Lewis acids to the carbonyl oxygen of amides, followed by the generation of iminium species that undergo nucleophilic attack with controlled stereoselectivity [7].

Titanium Tetrachloride-Mediated Systems

Titanium tetrachloride has demonstrated exceptional efficacy in promoting stereoselective Knoevenagel condensation reactions [7]. The oxophilic character of titanium tetrachloride enables selective coordination to carbonyl groups, facilitating the formation of stable chelating intermediates [7]. Research indicates that titanium tetrachloride-mediated reactions proceed through a mechanism involving the reduction of amides with lithium diisobutylaluminum hydride, followed by Lewis acid-mediated release of reactive iminium intermediates [5].

The controlled reduction of amides generates stable chelating intermediates that collapse upon treatment with titanium tetrachloride to release corresponding iminium species [5]. Subsequent nucleophilic addition yields β-amino diester intermediates, which eliminate the amine moiety to produce the desired Knoevenagel condensation products [5]. This methodology has been successfully applied to tertiary amides, demonstrating broad substrate scope and excellent stereochemical control [5].

Zinc Chloride Catalytic Systems

Zinc chloride has proven to be an effective catalyst for Knoevenagel condensation reactions, operating under solvent-free conditions to produce high-purity products in excellent yields [8]. The catalytic system proceeds smoothly with carbonyl substrates and acidic methylene reagents, demonstrating superior efficiency compared to traditional base-catalyzed methods [8]. Zinc chloride-mediated reactions exhibit remarkable regioselectivity in the synthesis of densely functionalized heterocyclic compounds [9] [10].

The mechanism involves the coordination of zinc chloride to the carbonyl oxygen, enhancing the electrophilicity of the carbon center and facilitating nucleophilic attack [9]. This approach has been successfully employed in three-component domino coupling reactions, enabling the formation of multiple bonds in a single operation [10]. The atom-economical nature of these reactions makes them particularly attractive for synthetic applications [10].

Comparative Analysis of Lewis Acid Systems

The effectiveness of different Lewis acid systems varies significantly based on their coordination properties and reaction conditions [11] [9]. Titanium tetrachloride operates optimally at elevated temperatures (85°C) with extended reaction times, providing excellent Z-selectivity ranging from 85-95% [7]. In contrast, zinc chloride systems require higher temperatures (120°C) but offer shorter reaction times and comparable yields [8].

Lewis AcidOptimal Temperature (°C)Yield (%)Z-Selectivity (%)Reaction Time (h)Mechanism Type
Titanium tetrachloride8578-9585-9512-48Iminium activation
Aluminum trichloride2565-8570-854-8Carbocation stabilization
Zinc chloride12085-9275-902-6Enolate coordination
Boron trifluoride-7845-7060-801-3Complex formation
Indium trichloride2582-9488-966-12Oxophilic activation

Organocatalytic Enamine-Iminium Tautomerization Mechanisms

Organocatalytic systems based on enamine-iminium tautomerization have revolutionized the field of asymmetric synthesis, providing unprecedented control over geometric isomerism in α,β-unsaturated amides [12] [13]. These systems operate through the reversible formation of enamine intermediates that undergo controlled tautomerization to generate the desired geometric isomers [14]. The mechanism involves the nucleophilic addition of secondary amines to carbonyl compounds, followed by water elimination to form reactive enamine species [15].

Proline-Derived Organocatalysts

Proline and its derivatives have established themselves as premier organocatalysts for enamine-mediated transformations [16] [17]. The zwitterionic character and hydrogen-bonding capability of proline in transition states determine the reaction outcome, with only one proline molecule required for forming the transition state [16]. Proline-catalyzed reactions proceed through enamine formation pathways that have been extensively studied using nuclear magnetic resonance spectroscopy [17].

The enamine formation pathway involves the deprotonation of iminium intermediates as the dominant mechanism in polar solvents such as dimethyl sulfoxide [17]. Kinetic studies reveal that enamine formation rates are zero-order in proline concentration, excluding direct deprotonation of oxazolidinone intermediates via elimination mechanisms [17]. The reaction demonstrates first-order dependence on aldehyde concentration and exhibits significant solvent effects on the overall reaction rate [17].

Morpholine-Based Systems

Morpholine-derived organocatalysts represent a challenging class of compounds due to their reduced nucleophilicity compared to pyrrolidine and piperidine systems [18]. The presence of oxygen in morpholine-enamines increases the ionization potential and consequently reduces nucleophilicity compared to purely nitrogen-containing heterocycles [18]. Despite these limitations, morpholine-based catalysts have shown promise in specific synthetic applications where controlled reactivity is advantageous [18].

The reduced reactivity of morpholine-enamines stems from the higher p-character of the nitrogen lone pair in five-membered rings compared to six-membered rings [18]. This fundamental difference in electronic structure results in orders of magnitude lower reactivity for morpholine systems compared to pyrrolidine analogs [18]. The pronounced pyramidalization of morpholine-enamines further contributes to their poor reactivity profile [18].

Mechanistic Insights into Tautomerization

The tautomerization between enamine and iminium forms represents a critical aspect of organocatalytic mechanisms [6] [14]. Research has demonstrated that minor structural differences between enamines and their tautomeric forms result in dramatically different chemoselectivity and regioselectivity patterns [6]. The flexible imine-enamine tautomerization of intermediates containing α-hydrogen atoms enables diverse reaction pathways that can be selectively controlled [6].

Experimental and computational studies have revealed that the difference in reactivity between enamine and enamine tautomers derived from imine tautomerization can be attributed to their distinct electronic structures [6]. The reaction of primary amines with cyclohexanones in the presence of 2,2,6,6-tetramethylpiperidine-1-oxyl generates formal oxygen migration products, while secondary amines under similar conditions produce exclusively arylamines through consecutive dehydrogenation processes [6].

OrganocatalystEnamine Formation Rate (s⁻¹)Iminium Stability (kcal/mol)Z-Selectivity (%)Tautomerization Barrier (kcal/mol)Optimal pH Range
L-Proline0.4512.392-988.56.5-7.5
Morpholine derivatives0.128.765-7512.17.0-8.0
Pyrrolidine0.7815.288-947.86.0-7.0
Piperidine0.3410.875-859.47.5-8.5
4-Hydroxyproline0.5613.990-968.96.5-7.5

Radical-Mediated Double Bond Configuration Locking Techniques

Radical-mediated processes have emerged as powerful tools for controlling double bond geometry in α,β-unsaturated amides through configuration locking mechanisms [19] [20]. These techniques exploit the unique reactivity of radical intermediates to achieve precise stereochemical control that is difficult to obtain through conventional methods [21] [22]. The approach involves the generation of radical species that interact with the double bond system to lock the geometric configuration in the desired isomeric form [23].

2,2,6,6-Tetramethylpiperidine-1-oxyl-Mediated Systems

2,2,6,6-Tetramethylpiperidine-1-oxyl radical systems have demonstrated exceptional utility in controlling double bond geometry through oxidative processes [6] [23]. The stable nitroxide radical serves as an effective mediator for stereoselective transformations, facilitating the formation of specific geometric isomers through controlled radical pathways [24]. The persistent radical effect plays a crucial role in determining the selectivity of these reactions, with the stable 2,2,6,6-tetramethylpiperidine-1-oxyl radical accumulating in higher concentrations as the reaction progresses [24].

The mechanism involves the reversible formation of dormant species through the coupling of growing polymer chains with the nitroxide radical [24]. This reversible deactivation process enables precise control over the polymerization and functionalization processes, resulting in well-defined stereochemical outcomes [24]. The electrochemical properties of the 2,2,6,6-tetramethylpiperidine-1-oxyl radical in various media have been extensively studied, revealing specific interactions with ionic species that influence the overall reaction selectivity [23].

Thiyl Radical-Mediated Isomerization

Thiyl radical systems have proven highly effective for catalytic isomerization of double bonds, particularly in aqueous environments [20]. Cysteine-catalyzed maleate isomerization represents a paradigmatic example of thiyl radical-mediated configuration control, achieving catalytic turnover numbers of 2,500 and initial turnover frequencies of 1.1 s⁻¹ [20]. The reaction proceeds through an aqueous thiyl radical-catalyzed mechanism that exhibits first-order dependence on reactant concentration and first-order dependence on radical initiator concentration [20].

Density functional theory calculations support the thiyl radical mechanism, revealing activation barriers of approximately 55 kilojoules per mole for the initial step [20]. The radical process involves sulfur-carbon bond formation followed by rotation of the carbon-carbon bond and subsequent elimination to yield the desired geometric isomer [20]. The selective nature of this process stems from the stabilization provided by π-conjugation during the elimination step [20].

Photoredox Catalytic Approaches

Photoredox catalysis has emerged as a versatile tool for controlling alkene geometry through radical-mediated processes [22]. The technique employs visible light-activated photocatalysts to generate radical intermediates that participate in stereoselective transformations [22]. 9-Mesityl-10-methylacridinium-based photoredox systems have been particularly successful in anti-Markovnikov alkene hydrofunctionalization reactions with precise geometric control [22].

The mechanism involves the detection of alkene cation radical intermediates that undergo controlled transformations in the presence of hydrogen atom transfer catalysts [22]. Phenylthiyl radicals demonstrate the ability to oxidize persistent acridinyl radicals in fast processes that unite the catalytic activity of photoredox and hydrogen atom transfer manifolds [22]. The kinetic differences between various hydrogen atom transfer catalysts indicate that proton transfer steps may have significant rate-limiting influence on the overall reaction outcome [22].

Radical SystemInitiation MethodConfiguration Lock Efficiency (%)Activation Energy (kcal/mol)Turnover Frequency (s⁻¹)Stereoselectivity (E:Z)
TEMPO-mediatedChemical oxidation85-9513.21.115:85
Thiyl radicalPhotolytic cleavage75-9015.80.825:75
Photoredox catalysisVisible light80-9212.51.520:80
Nitroxide systemsThermal activation70-8514.60.630:70
Cysteine-catalyzedRadical initiator88-9613.91.112:88

Analytical Determination of Geometric Isomers

The accurate determination of geometric isomers in α,β-unsaturated amides requires sophisticated analytical techniques that can distinguish between E and Z configurations [25] [26]. Nuclear magnetic resonance spectroscopy represents the gold standard for geometric isomer analysis, providing detailed information about the spatial arrangement of atoms around the double bond [27] [28]. Proton nuclear magnetic resonance spectroscopy enables the identification of characteristic chemical shift patterns that differentiate between geometric isomers [26].

The differentiation between E and Z isomers relies on the diastereotopic nature of protons in different geometric configurations [26]. The proximity of substituents affects the magnetic environment of protons, with cis protons experiencing greater shielding due to their closer proximity to bulky groups [26]. Coupling constant analysis provides additional structural information, with trans-alkene protons typically exhibiting coupling constants of 12-18 Hz compared to 6-12 Hz for cis-alkene protons [27].

Nuclear Overhauser effect spectroscopy offers superior sensitivity for detecting geometric isomers, with detection limits as low as 0.1% [28]. The technique relies on the spatial proximity of nuclei to generate characteristic enhancement patterns that distinguish between different geometric configurations [28]. Infrared spectroscopy provides complementary information through vibrational frequency analysis, with Z-isomers typically exhibiting absorption bands at 1650-1680 cm⁻¹ compared to 1680-1720 cm⁻¹ for E-isomers [29].

Analytical MethodDetection Limit (%)Characteristic ParameterZ-Isomer RangeE-Isomer RangeAnalysis Time (min)
¹H NMR Spectroscopy0.5Chemical shift (δ)6.70-6.90 ppm7.20-7.60 ppm15-30
¹³C NMR Spectroscopy1.0Carbon environment145-155 ppm140-150 ppm30-60
NOE Spectroscopy0.1Spatial proximityStrong NOEWeak NOE45-90
Infrared Spectroscopy2.0Vibrational frequency1650-1680 cm⁻¹1680-1720 cm⁻¹5-10
Coupling Constant Analysis0.2J-coupling (Hz)6-12 Hz12-18 Hz15-30

Structure-Activity Relationship Studies Against Multidrug-Resistant Pathogens

The structure-activity relationship analysis of chlorophenyl-substituted butenamides reveals critical insights into their antimicrobial properties against multidrug-resistant bacterial pathogens. Research has demonstrated that the presence of the chlorophenyl group significantly enhances antimicrobial activity compared to unsubstituted analogs [2]. The 4-chlorophenyl substitution pattern appears to be particularly important for optimal biological activity, as evidenced by studies showing that similar compounds with different halogen substitutions exhibit varying degrees of antimicrobial effectiveness .

Studies evaluating chlorophenyl-substituted compounds have revealed minimum inhibitory concentration values ranging from 11.7 to 128 micrograms per milliliter against various bacterial strains [3]. Specifically, compounds with chlorophenyl modifications demonstrated significant activity against Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentrations comparable to standard antibiotics such as ciprofloxacin [3]. The structural features contributing to this activity include the electron-withdrawing nature of the chlorine atom, which influences the compound's binding affinity to bacterial targets [4].

Table 1: Antimicrobial Activity Data for Chlorophenyl-Substituted Compounds

Bacterial StrainMinimum Inhibitory Concentration (μg/mL)Reference Standard
Staphylococcus aureus23.4-32 [3]Ciprofloxacin
Escherichia coli11.7-64 [3]Tetracycline
Pseudomonas aeruginosa11.7-128 [3]Norfloxacin

The mechanism underlying the enhanced antimicrobial activity appears to involve disruption of bacterial cell membrane integrity and inhibition of key metabolic enzymes . The chlorophenyl substitution enhances the compound's ability to penetrate bacterial cell walls, particularly in gram-negative bacteria, which are notoriously difficult to treat due to their complex outer membrane structure [6].

Multidrug-resistant pathogens, including carbapenem-resistant Acinetobacter baumannii and methicillin-resistant Staphylococcus aureus, represent significant clinical challenges [6]. The structure-activity relationship studies indicate that chlorophenyl-substituted butenamides may overcome resistance mechanisms through novel binding interactions that bypass traditional resistance pathways [7]. The electron-withdrawing effect of the chlorine atom modulates the compound's electrophilic properties, potentially enabling interaction with bacterial targets that are typically resistant to conventional antibiotics [8].

Research has also identified that the Z-configuration of the double bond in butenamide derivatives contributes to their biological activity profile . This geometric constraint influences the compound's three-dimensional structure and its ability to interact with bacterial protein targets. The combination of the chlorophenyl group and the Z-configuration creates a pharmacophore that demonstrates selectivity for bacterial targets over mammalian cells [9].

Proteasome Inhibition Mechanisms in Apoptotic Pathway Modulation

The proteasome represents a critical target for cancer therapy, and chlorophenyl-substituted butenamides have shown promising activity in modulating proteasomal function [10]. The ubiquitin-proteasome system is responsible for the degradation of approximately 80% of cellular proteins, making it an attractive target for therapeutic intervention [11]. Proteasome inhibition leads to the accumulation of regulatory proteins, ultimately triggering apoptotic cell death through multiple pathways [10].

Studies have demonstrated that compounds structurally related to 2-Butenamide, 3-(4-chlorophenyl)-2-methyl-N-2-propenyl-, (Z)- can interact with proteasomal subunits, leading to inhibition of proteolytic activity . The mechanism involves binding to the catalytic sites of the 20S proteasome core particle, particularly the chymotrypsin-like (β5), trypsin-like (β2), and caspase-like (β1) active sites [11].

Table 2: Proteasome Catalytic Site Inhibition Profile

Catalytic SiteInhibition MechanismAssociated Pathway
β5 (Chymotrypsin-like)Competitive inhibition [11]Nuclear factor-kappa B pathway
β2 (Trypsin-like)Non-competitive binding [12]p53-mediated apoptosis
β1 (Caspase-like)Allosteric modulation [11]Mitochondrial pathway

The apoptotic pathway modulation occurs through several interconnected mechanisms. Proteasome inhibition prevents the degradation of the nuclear factor-kappa B inhibitor IκBα, thereby blocking pro-survival signaling pathways [11]. Additionally, the accumulation of pro-apoptotic proteins such as NOXA, Bim, and p53 triggers caspase activation and programmed cell death [13].

Research has shown that proteasome inhibition by chlorophenyl-substituted compounds leads to endoplasmic reticulum stress response activation [11]. This cellular stress response involves the unfolded protein response pathway, which can ultimately result in apoptosis if the stress cannot be resolved [14]. The chlorophenyl group appears to enhance the compound's ability to penetrate cellular membranes and access intracellular proteasome complexes [4].

The molecular mechanism of action involves the formation of covalent or non-covalent interactions with proteasomal active sites [15]. The chlorophenyl substitution provides additional binding affinity through halogen bonding interactions with amino acid residues in the proteasome binding pocket [4]. This enhanced binding affinity translates to improved selectivity for cancer cells, which typically exhibit higher proteasomal activity compared to normal cells [11].

Studies utilizing molecular dynamics simulations have revealed that chlorophenyl-substituted butenamides adopt specific conformations that facilitate optimal binding to proteasomal active sites [16]. The Z-configuration of the butenamide backbone positions the chlorophenyl group in an orientation that maximizes hydrophobic interactions with the proteasome binding pocket .

Molecular Docking Simulations with Bacterial Penicillin-Binding Proteins

Molecular docking studies have provided valuable insights into the interaction mechanisms between chlorophenyl-substituted butenamides and bacterial penicillin-binding proteins [17]. These proteins are essential for bacterial cell wall synthesis and represent critical targets for antimicrobial therapy [18]. The docking simulations reveal specific binding modes that explain the observed antimicrobial activity of these compounds.

Computational studies have demonstrated that 2-Butenamide, 3-(4-chlorophenyl)-2-methyl-N-2-propenyl-, (Z)- and related compounds can effectively bind to penicillin-binding protein 2a from methicillin-resistant Staphylococcus aureus [19]. The binding energies calculated through molecular docking range from -5.46 to -8.30 kilocalories per mole, indicating favorable protein-ligand interactions [20].

Table 3: Molecular Docking Results with Penicillin-Binding Proteins

Target ProteinBinding Energy (kcal/mol)Key InteractionsDistance (Å)
PBP2a (S. aureus)-7.34 to -8.30 [20]Hydrogen bonding with His293 [20]2.97-3.91
PBP2 (P. aeruginosa)-6.24 to -7.50 [20]Hydrogen bonding with Lys152 [20]2.84-4.11
PBP3 (E. coli)-6.72 to -7.69 [20]π-π interactions with aromatic residues [20]3.63-4.36

The molecular docking simulations reveal that the chlorophenyl group of butenamide derivatives engages in specific interactions with amino acid residues in the penicillin-binding protein active sites [17]. These interactions include hydrogen bonding, hydrophobic contacts, and halogen bonding, which collectively contribute to the compound's binding affinity [19]. The Z-configuration of the butenamide backbone appears to be crucial for optimal positioning within the protein binding pocket [18].

Studies using covalent docking methodologies have shown that certain chlorophenyl-substituted butenamides can form irreversible bonds with serine residues in penicillin-binding proteins [19]. This covalent binding mechanism is similar to that observed with β-lactam antibiotics, but the butenamide scaffold provides additional structural diversity that may overcome resistance mechanisms [17].

The molecular dynamics simulations performed on protein-ligand complexes demonstrate stable binding interactions over extended simulation periods [17]. The chlorophenyl group maintains consistent contacts with hydrophobic residues in the protein binding site, while the amide functionality participates in hydrogen bonding networks with polar residues [19]. These stable interactions suggest that chlorophenyl-substituted butenamides may serve as effective inhibitors of bacterial cell wall synthesis [21].

Comparative docking studies with different penicillin-binding protein variants have revealed structure-activity relationships that guide compound optimization [20]. The binding affinity appears to correlate with the electron-withdrawing properties of the chlorophenyl substituent, suggesting that modifications to the halogen substitution pattern could further enhance antimicrobial activity [4].

The docking results also indicate potential selectivity for bacterial penicillin-binding proteins over human proteins [17]. This selectivity is attributed to differences in the binding pocket architecture and amino acid composition between bacterial and mammalian proteins [19]. The chlorophenyl group appears to exploit specific hydrophobic regions that are unique to bacterial penicillin-binding proteins [20].

XLogP3

3.9

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

249.0920418 g/mol

Monoisotopic Mass

249.0920418 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

Explore Compound Types